Cas no 2248184-96-3 ((2S)-2,5-dimethylhexan-1-amine)

(2S)-2,5-Dimethylhexan-1-amine is a chiral primary amine characterized by its branched alkyl chain and stereospecific (S)-configuration. This compound is valued in synthetic organic chemistry and pharmaceutical applications due to its role as a versatile chiral building block. Its structural features, including the sterically hindered amine group and asymmetric center, make it useful for asymmetric synthesis, ligand design, and catalysis. The (S)-enantiomer offers precise stereochemical control in the preparation of optically active intermediates. High purity grades ensure consistent performance in research and industrial processes. Its stability and well-defined configuration support reproducibility in complex synthetic pathways.
(2S)-2,5-dimethylhexan-1-amine structure
2248184-96-3 structure
Product Name:(2S)-2,5-dimethylhexan-1-amine
CAS No:2248184-96-3
MF:C8H19N
MW:129.24316239357
CID:6277016
PubChem ID:92967736
Update Time:2025-05-19

(2S)-2,5-dimethylhexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL23355256
    • EN300-6506900
    • (2S)-2,5-dimethylhexan-1-amine
    • 2248184-96-3
    • Inchi: 1S/C8H19N/c1-7(2)4-5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1
    • InChI Key: FQNYYKKXSZVCJY-QMMMGPOBSA-N
    • SMILES: NC[C@@H](C)CCC(C)C

Computed Properties

  • Exact Mass: 129.151749610g/mol
  • Monoisotopic Mass: 129.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 59.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-2,5-dimethylhexan-1-amine

Chemical Profile of (2S)-2,5-dimethylhexan-1-amine (CAS No. 2248184-96-3)

The compound (2S)-2,5-dimethylhexan-1-amine (CAS No. 2248184-96-3) is a chiral amine derivative with significant applications in the field of pharmaceutical chemistry and biochemical research. As a member of the alkylamine family, this compound exhibits unique stereochemical properties due to its specific configuration, which makes it a valuable intermediate in the synthesis of complex molecules. The stereochemistry of the amine, particularly the (S)-configuration at the second carbon atom, plays a crucial role in determining its biological activity and reactivity.

In recent years, there has been growing interest in the development of enantioselective synthetic methodologies for chiral amines like (2S)-2,5-dimethylhexan-1-amine. The ability to produce enantiomerically pure forms of such compounds is essential for pharmaceutical applications, where the biological activity of a drug can be highly dependent on its stereochemical configuration. Advances in asymmetric catalysis and chiral auxiliary technologies have enabled more efficient and scalable synthesis routes for these compounds, reducing costs and improving yields.

One of the key areas where (2S)-2,5-dimethylhexan-1-amine finds utility is in the synthesis of bioactive molecules. Its structural framework can be modified to produce derivatives with specific pharmacological properties. For instance, researchers have explored its use as a precursor in the development of novel therapeutic agents targeting neurological disorders. The amine's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it a versatile building block for drug design.

Recent studies have also highlighted the role of chiral amines in modulating enzyme activity and receptor binding. The enantiomeric form of (2S)-2,5-dimethylhexan-1-amine may exhibit different binding affinities and metabolic stability compared to its racemic counterpart. This has led to investigations into its potential as an intermediate in the development of prodrugs or enzyme inhibitors. The compound's stereochemical purity is critical in these applications, as impurities or incorrect configurations can lead to reduced efficacy or unexpected side effects.

The synthesis of (2S)-2,5-dimethylhexan-1-amine typically involves multi-step organic transformations, including reduction reactions, Grignard additions, and stereoselective functionalizations. The use of chiral catalysts or reagents ensures high enantioselectivity during these processes. For example, asymmetric hydrogenation using transition metal catalysts has been employed to introduce the desired (S)-configuration at the stereogenic center. These synthetic strategies are continuously being refined to improve efficiency and reduce environmental impact.

In addition to pharmaceutical applications, (2S)-2,5-dimethylhexan-1-amine has shown promise in materials science and industrial chemistry. Its structural features make it a suitable candidate for developing novel polymers or surfactants with enhanced performance characteristics. Researchers are exploring its incorporation into copolymer matrices to improve material properties such as thermal stability or mechanical strength. The compound's ability to act as a chiral dopant or modifier could also lead to advancements in liquid crystal displays and other optoelectronic devices.

The growing demand for specialized chiral compounds like (2S)-2,5-dimethylhexan-1-amine has driven innovation in synthetic chemistry and process optimization. Continuous-flow reactors and biocatalytic methods are being increasingly adopted to produce these compounds on an industrial scale with minimal waste generation. Such green chemistry approaches align with global efforts to promote sustainable manufacturing practices in the chemical industry.

Furthermore, computational modeling and high-throughput screening techniques have accelerated the discovery of new applications for this compound. By leveraging molecular dynamics simulations and quantum chemical calculations, researchers can predict the behavior of (2S)-2,5-dimethylhexan-1-amine in various environments and optimize its design for specific functions. This interdisciplinary approach combines experimental data with theoretical insights to unlock new possibilities for this versatile chemical entity.

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